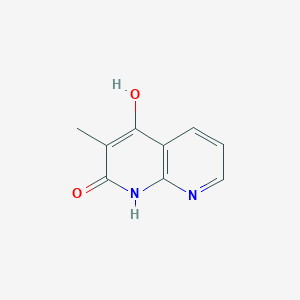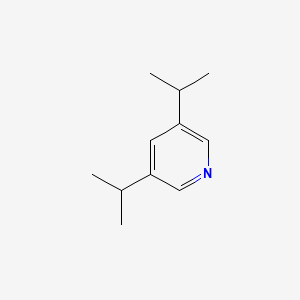
3,5-Diisopropylpyridine
Vue d'ensemble
Description
3,5-Diisopropylpyridine is a type of pyridine derivative . Pyridines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of pyridine derivatives like this compound can be achieved through various methods. One such method involves the use of amine borane for the mild and selective reduction of N-substituted 1,4- and 1,2-dihydropyridines . Another approach involves chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine .Molecular Structure Analysis
The molecular structure of this compound, like other pyridine derivatives, is defined by a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen ring sets has been replaced by a nitrogen atom .Applications De Recherche Scientifique
Identification in Fried Chicken Flavor
3,5-Diisobutyl-1,2,4-trithiolane and 2-isobutyl-3,5-diisopropylpyridine were identified in the volatiles isolated from fried chicken, contributing to the understanding of food flavor chemistry. The identification was confirmed through organic synthesis, offering insights into the formation of these compounds in fried chicken flavor (Hartman et al., 1984).
Spectroscopic and Structural Characteristics
A study focused on 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dibromopyridine, revealed its spectroscopic, structural, electronic, and bioactive characteristics. The research employed X-ray diffraction and various spectroscopic techniques, indicating potential biological activity as evidenced by molecular electrostatic potential mapping (Akram et al., 2020).
Catalytic Activity in Cross-Coupling Reactions
Research on Palladium(II) Pyrazolin-4-ylidenes with 3,5-diisopropyl substituents highlighted their use in catalyzing Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions. This study demonstrated the significant effect of substituents on the formation of pyrazolin-4-ylidene complexes and their catalytic activities (Han et al., 2009).
Formation and Characterization of Heterocyclic Derivatives
The synthesis of 3,5-bis(oxopyridinyl)- and 3,5-bis(pyridinyloxy)-substituted boron-dipyrromethenes was achieved through nucleophilic substitution reactions. These derivatives showed distinctive spectral, electrochemical, and photophysical properties, contributing to the understanding of organic electronic materials (Khan et al., 2010).
Propriétés
IUPAC Name |
3,5-di(propan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-11(9(3)4)7-12-6-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCCTYBDUJYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



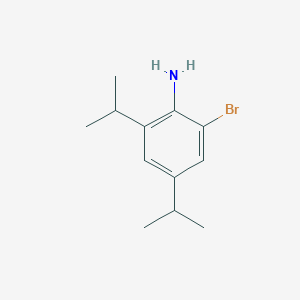
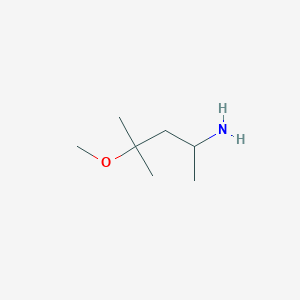
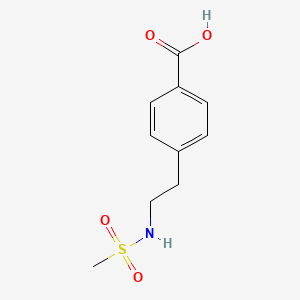
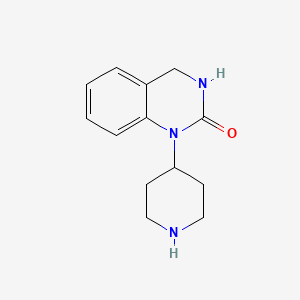
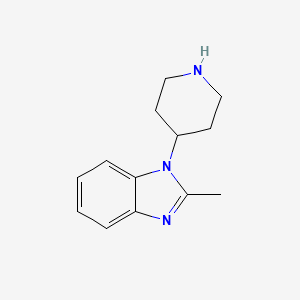
![5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B3284776.png)

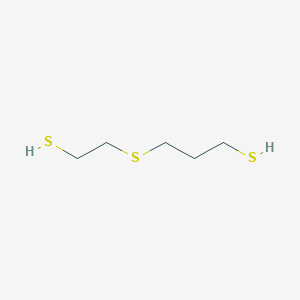
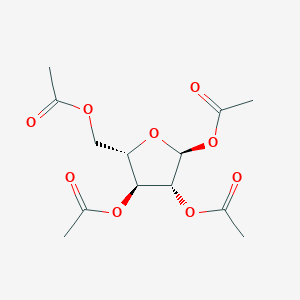

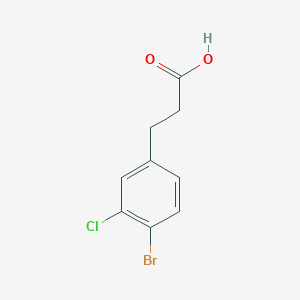

![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)
